8-Hdohe

描述

Overview of Polyunsaturated Fatty Acid (PUFA) Metabolism

Polyunsaturated fatty acids (PUFAs) are fatty acids containing more than one double bond in their backbone. They are essential components of cell membranes and serve as precursors for a vast array of signaling molecules. The two primary classes of PUFAs are the omega-6 (n-6) and omega-3 (n-3) families. basicmedicalkey.com The human body cannot synthesize the parent PUFAs of these families, linoleic acid (n-6) and α-linolenic acid (n-3), making them essential dietary nutrients. basicmedicalkey.comwikipathways.org

Once consumed, these 18-carbon precursors can be metabolized through a series of desaturation and elongation reactions to produce longer and more unsaturated PUFAs. basicmedicalkey.com For instance, α-linolenic acid is the precursor for the synthesis of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). frontiersin.org This metabolic pathway is crucial as the enzymes involved are shared between the n-6 and n-3 pathways, leading to competition between the two families. wikipathways.org PUFAs are metabolized by three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) monooxygenase, which generate a variety of bioactive lipid mediators. mdpi.com

Contextualization of Docosahexaenoic Acid (DHA) Derivatives as Oxylipins

Docosahexaenoic acid (DHA) is a major omega-3 PUFA, highly abundant in the brain and retina. ebi.ac.ukplos.org Its derivatives, formed through enzymatic or non-enzymatic oxidation, are collectively known as oxylipins. google.com These molecules are potent signaling mediators involved in a wide range of physiological processes, including the resolution of inflammation. nih.gov

The oxidation of DHA can occur through enzymatic pathways involving COX, LOX, and CYP enzymes, or non-enzymatically via reactions with reactive oxygen species. plos.orgresearchgate.net This leads to the formation of a diverse family of oxidized lipids, including hydroperoxides, hydroxides, and epoxy derivatives. researchgate.net The specific oxylipins produced can vary depending on the tissue and the stimulus. For example, in the presence of aspirin, acetylated COX-2 can convert DHA into 17(R)-HDoHE, a precursor to aspirin-triggered resolvins. plos.org The study of these DHA-derived oxylipins is a rapidly growing field, with implications for understanding and potentially modulating inflammatory responses. nih.gov

Significance of 8-Hydroxydocosahexaenoic Acid (8-HDoHE) in Lipid Biochemistry Research

This compound is a specific hydroxydocosahexaenoic acid where a hydroxyl group is attached to the 8th carbon of the docosahexaenoic acid chain. nih.gov It is recognized as a metabolite and can be formed through both enzymatic and non-enzymatic pathways. nih.govcaymanchem.com Research indicates that this compound is an autoxidation product of DHA in vitro and is also produced from incubations of DHA in rat liver, brain, and intestinal microsomes. caymanchem.commedchemexpress.com

The presence of this compound is considered a potential marker of oxidative stress, particularly in tissues like the brain and retina where DHA is abundant. caymanchem.commedchemexpress.com Its formation and potential biological activities are of significant interest to researchers. For instance, studies have shown that levels of this compound can be influenced by various factors, including inflammatory stimuli and dietary supplementation with omega-3 fatty acids. nih.govtandfonline.com Some research has suggested that this compound may have pro-inflammatory features. mdpi.com The ongoing investigation into this compound and other HDoHE isomers is crucial for a deeper understanding of the complex roles that lipid mediators play in health and disease.

Detailed Research Findings on this compound

Recent research has shed more light on the formation and potential roles of this compound in various biological contexts.

Formation and Detection:

Enzymatic and Non-Enzymatic Production: this compound can be generated through both enzymatic pathways, such as the lipoxygenase (LOX) pathway, and non-enzymatic autoxidation of DHA. plos.orgcaymanchem.comnih.gov

Tissue-Specific Production: It has been identified in incubations of DHA with rat liver, brain, and intestinal microsomes. caymanchem.commedchemexpress.com

Marker of Oxidative Stress: Due to its formation via autoxidation, this compound is considered a potential biomarker for oxidative stress. caymanchem.commedchemexpress.com

Biological Context and Potential Roles:

Inflammation: Some studies suggest that this compound may possess pro-inflammatory properties. mdpi.com Its levels have been shown to change in response to inflammatory stimuli like lipopolysaccharide (LPS) in astrocytes. nih.gov

Metabolic Studies: The levels of this compound and other oxylipins can be altered by dietary interventions, such as flaxseed supplementation in laying hens, which is rich in the precursor α-linolenic acid. tandfonline.com

Compound Properties

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Source |

| Chemical Formula | C22H32O3 | nih.gov |

| Molecular Weight | 344.5 g/mol | nih.gov |

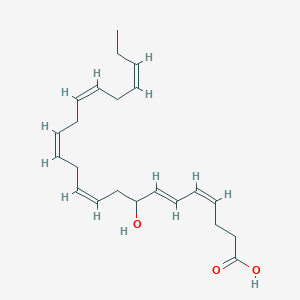

| IUPAC Name | (4Z,6E,10Z,13Z,16Z,19Z)-8-hydroxydocosa-4,6,10,13,16,19-hexaenoic acid | nih.gov |

| Synonyms | (±)this compound, 8-hydroxy Docosahexaenoic acid | caymanchem.commedchemexpress.com |

| CAS Number | 90780-54-4 | caymanchem.commedchemexpress.com |

Structure

3D Structure

属性

分子式 |

C22H32O3 |

|---|---|

分子量 |

344.5 g/mol |

IUPAC 名称 |

(4Z,6E,10Z,13Z,16Z,19Z)-8-hydroxydocosa-4,6,10,13,16,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-21(23)19-16-13-14-17-20-22(24)25/h3-4,6-7,9-10,12-16,19,21,23H,2,5,8,11,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,10-9-,14-13-,15-12-,19-16+ |

InChI 键 |

ZHBVYDMSPDDAKE-VTIZNUJUSA-N |

SMILES |

CCC=CCC=CCC=CCC=CCC(C=CC=CCCC(=O)O)O |

手性 SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\CC(/C=C/C=C\CCC(=O)O)O |

规范 SMILES |

CCC=CCC=CCC=CCC=CCC(C=CC=CCCC(=O)O)O |

产品来源 |

United States |

Nomenclature, Stereoisomerism, and Structural Variants of 8 Hdohe

Systematic Naming and Common Synonyms (e.g., 8-HDHA)

The chemical compound commonly referred to as 8-HDoHE has a systematic IUPAC name of (4E,6E,10Z,13Z,16Z,19Z)-8-hydroxydocosa-4,6,10,13,16,19-hexaenoic acid. hmdb.ca It is also widely known by several synonyms. One of the most frequently used is 8-HDHA, which stands for 8-hydroxy Docosahexaenoic Acid. caymanchem.combioscience.co.uk Another common synonym is (±)this compound, which indicates that the compound is a racemic mixture. caymanchem.combioscience.co.ukmedchemexpress.comglpbio.com

| Type | Name |

| Systematic IUPAC Name | (4E,6E,10Z,13Z,16Z,19Z)-8-hydroxydocosa-4,6,10,13,16,19-hexaenoic acid |

| Common Synonym | 8-HDHA (8-hydroxy Docosahexaenoic Acid) |

| Common Synonym | (±)this compound |

Chemical Classification within the Docosanoid Family

This compound is classified as a docosanoid. lipidmaps.orgwikipedia.org Docosanoids are signaling molecules derived from the metabolism of twenty-two-carbon fatty acids, most notably docosahexaenoic acid (DHA). wikipedia.org Within this broad family, this compound belongs to the subgroup of hydroxy fatty acids. hmdb.ca More specifically, it is categorized as a very long-chain fatty acid, which is defined by an aliphatic tail containing at least 22 carbon atoms. hmdb.ca

| Classification Level | Class |

| Broad Family | Docosanoids |

| Subgroup | Hydroxy fatty acids |

| Specific Class | Very long-chain fatty acids |

Stereochemical Considerations of this compound and Related Isomers

The structure of this compound contains a chiral center at the eighth carbon, where the hydroxyl group is attached. This gives rise to the possibility of different stereoisomers, specifically the R and S enantiomers. Often, this compound is produced as a racemic mixture of these isomers, which is denoted by (±)this compound. caymanchem.combioscience.co.ukmedchemexpress.comglpbio.com The enzymatic production of related hydroxy fatty acids can be stereospecific. For instance, the enzymatic transformation of DHA by certain cells can produce the S-isomer of 7-HDHA. caymanchem.com The stereochemistry of the double bonds is also a critical aspect of its structure, with the systematic name indicating a specific configuration of E and Z isomers. hmdb.ca

Relationships to Other Docosahexaenoic Acid Metabolites

This compound is one of numerous metabolites derived from docosahexaenoic acid (DHA), a crucial omega-3 fatty acid. nih.gov The metabolism of DHA can occur through various enzymatic and non-enzymatic pathways, leading to a wide array of bioactive molecules. nih.govresearchgate.net

This compound is an autoxidation product of DHA, meaning it can be formed non-enzymatically through oxidative processes. caymanchem.commedchemexpress.comglpbio.com It is also produced from the incubation of DHA with rat liver, brain, and intestinal microsomes. caymanchem.commedchemexpress.comglpbio.com

Other related metabolites of DHA include:

Other HDoHE Isomers: Besides the 8-hydroxy isomer, numerous other positional isomers of hydroxydocosahexaenoate exist, such as 4-HDoHE, 7-HDoHE, 10-HDoHE, 11-HDoHE, 13-HDoHE, 14-HDoHE, 17-HDoHE, and 20-HDoHE. caymanchem.comnih.govresearchgate.netlipidmaps.org

Specialized Pro-resolving Mediators (SPMs): DHA is a precursor to anti-inflammatory molecules like resolvins, protectins, and maresins. nih.gov

DHA Epoxides: The enzyme CYP2C9 can metabolize DHA to form epoxydocosapentaenoic acids (EDPs). wikipedia.org

Electrophilic Oxo-derivatives (EFOX) of DHA: These are another class of oxidized DHA metabolites. nih.gov

Neuroprostanes: These are formed through the free radical-mediated peroxidation of DHA. researchgate.net

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs): DHA can be esterified to other hydroxy fatty acids, creating a novel class of lipids. mdpi.comnih.gov

| DHA Metabolite Class | Examples |

| Hydroxy Isomers | 4-HDoHE, 7-HDoHE, 10-HDoHE, 11-HDoHE, 13-HDoHE, 14-HDoHE, 17-HDoHE, 20-HDoHE |

| Specialized Pro-resolving Mediators | Resolvins, Protectins, Maresins |

| Epoxides | Epoxydocosapentaenoic acids (EDPs) |

| Oxo-derivatives | Electrophilic oxo-derivatives (EFOX) |

| Peroxidation Products | Neuroprostanes |

| Esters | Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) |

Biosynthetic Pathways and Mechanistic Formation of 8 Hdohe

Non-Enzymatic Autoxidation Processes of Docosahexaenoic Acid

Non-enzymatic autoxidation is a process where DHA reacts with reactive oxygen species (ROS) and transition metal ions, leading to the formation of various oxidation products, including hydroxydocosahexaenoic acid (HDoHE) isomers. researchgate.net (±)8-HDoHE is known to be an autoxidation product of DHA in vitro. medchemexpress.comcaymanchem.comglpbio.comcaymanchem.com This process can generate a series of hydroperoxide and hydroxide (B78521) positional isomers of DHA. researchgate.net In cell-free systems, the autoxidation of DHA can result in the generation of HDoHEs, although typically at minimal levels compared to enzymatic processes in the presence of cells. researchgate.net The autoxidation of polyunsaturated fatty acids like DHA involves free radical or singlet oxygen mechanisms, initially generating hydroperoxides that can subsequently transform into more stable compounds such as hydroxy fatty acids, which are a type of oxylipin. mdpi.com

Enzymatic Biotransformation of Docosahexaenoic Acid

Enzymatic pathways involving specific enzymes and subcellular fractions also contribute significantly to the formation of this compound from DHA. Key enzymes in oxylipin biosynthesis include cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes. researchgate.netuniprot.orgfrontiersin.org

Role of Specific Lipoxygenases (e.g., Mouse Arachidonate (B1239269) 8S-Lipoxygenase)

Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the stereospecific addition of dioxygen to polyunsaturated fatty acids. frontiersin.orgubaya.ac.id While typically named for their positional specificity on arachidonic acid (AA), some LOXs can metabolize other PUFAs like DHA. frontiersin.org

Mouse arachidonate 8S-lipoxygenase (Alox8), despite its name, has been shown to oxygenate DHA. nih.govresearchgate.netnih.gov Studies using recombinant Escherichia coli cells expressing mouse 8S-LOX have demonstrated the production of 10S-hydroxy-4,8,12,14,16,19(Z,E,Z,Z,Z,Z)-docosahexaenoic acid (10S-HDoHE) from DHA. nih.govresearchgate.net This indicates that mouse 8S-LOX can act as a 10S-lipoxygenase for DHA. researchgate.net While the primary product from DHA catalyzed by mouse 8S-LOX is reported as 10S-HDoHE nih.govresearchgate.netresearchgate.net, the involvement of specific lipoxygenases in the direct formation of this compound itself is less clearly defined in the provided search results, which primarily highlight 10S-HDoHE as the product of mouse 8S-LOX from DHA. However, lipoxygenases are known to produce various HDoHE isomers from DHA, including 4S-, 7S-, 11S-, 14S-, and 17S-HDoHE, depending on the specific LOX enzyme involved. plos.org The complex nature of LOX activity and potential for generating multiple isomers suggests that certain lipoxygenases or combinations thereof might contribute to this compound formation, although mouse 8S-LOX is specifically linked to 10S-HDoHE production from DHA in the provided context. nih.govresearchgate.netresearchgate.net

Involvement of Subcellular Fractions (e.g., Rat Liver, Brain, and Intestinal Microsomes)

Microsomal fractions from various tissues have been shown to metabolize DHA into this compound. (±)this compound is produced from incubations of DHA with rat liver, brain, and intestinal microsomes. medchemexpress.comcaymanchem.comcaymanchem.commedchemexpress.commedchemexpress.comlipidmaps.org This indicates that enzymes present within these subcellular fractions are capable of catalyzing the formation of this compound. The oxidation of DHA by rat liver microsomes has been specifically documented. caymanchem.comcaymanchem.comcapes.gov.br While the specific enzymes responsible for this compound formation within these microsomes are not explicitly detailed in all sources, these findings demonstrate that the enzymatic machinery exists in these tissues to produce this oxylipin.

Precursor-Product Relationships within Complex Oxylipin Cascades

This compound exists within the broader network of oxylipin cascades, which involve the enzymatic and non-enzymatic transformation of polyunsaturated fatty acids into a diverse array of signaling molecules. mdpi.comsemanticscholar.org DHA can be metabolized through COX, LOX, and CYP pathways, yielding various HDoHE isomers and other docosanoids, including specialized pro-resolving mediators (SPMs) like resolvins, protectins, and maresins. plos.orgmdpi.comsemanticscholar.orgahajournals.orgresearchgate.net

While this compound is a product of DHA oxidation, its position within downstream metabolic cascades is also being investigated. Some studies suggest that this compound might have pro-inflammatory features mdpi.com, contrasting with the pro-resolving roles of other DHA-derived oxylipins like 4-HDoHE, 11-HDoHE, and 17-HDoHE. mdpi.com Research has also explored the potential further metabolism of HDoHE isomers by enzymes like 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form oxo-fatty acid products. researchgate.net However, specifically for this compound, studies have indicated that 15-PGDH does not readily form an oxoDHA metabolite from it, unlike other HDoHE regioisomers. nih.gov This suggests a distinct metabolic fate for this compound compared to some other hydroxylated DHA derivatives within certain enzymatic pathways.

The levels of this compound can be altered in various physiological and pathological conditions, such as high iodide intake-induced hypothyroidism in rats, where increased levels of this compound were observed and found to correlate with dyslipidemia. frontiersin.orgfrontiersin.orgnih.gov This highlights its involvement in metabolic alterations and its potential as a marker in such contexts. medchemexpress.comcaymanchem.com

Data Table: Formation of Hydroxy Docosahexaenoic Acid Isomers

While a comprehensive table detailing the quantitative formation of only this compound across all mentioned pathways and tissues is not directly available in a single source, the search results provide data points on the formation of various HDoHE isomers, including this compound, under different conditions. The table below summarizes some of these findings related to HDoHE formation from DHA, noting that specific quantitative data for this compound relative to other isomers or under all conditions might require further focused research.

| Precursor | Process/Enzyme | Tissue/System | Primary HDoHE Isomers Formed (Examples) | Notes | Source(s) |

| DHA | Autoxidation | In vitro | (±)this compound, (±)7-HDHA, (±)11-HDHA, etc. | Non-enzymatic process, produces racemic mixtures. | medchemexpress.comcaymanchem.comglpbio.comcaymanchem.com |

| DHA | Enzymatic | Rat Liver Microsomes | Various HDoHE isomers | Indicates enzymatic capacity in this fraction. | medchemexpress.comcaymanchem.comcaymanchem.commedchemexpress.com |

| DHA | Enzymatic | Rat Brain Microsomes | Various HDoHE isomers | Indicates enzymatic capacity in this fraction. | medchemexpress.comcaymanchem.comcaymanchem.commedchemexpress.com |

| DHA | Enzymatic | Rat Intestinal Microsomes | Various HDoHE isomers | Indicates enzymatic capacity in this fraction. | medchemexpress.comcaymanchem.comcaymanchem.commedchemexpress.com |

| DHA | Mouse 8S-LOX | Recombinant E. coli | 10S-HDoHE | Mouse 8S-LOX acts as a 10S-LOX on DHA in this system. | nih.govresearchgate.netresearchgate.net |

| DHA | LOX | Human Platelets | 11S-HDHA, 14S-HDHA | Specific LOX activity in platelets. | caymanchem.comlipidmaps.org |

| DHA | LOX | Rat Pineal Body | 14(S)-HDoHE, 17(S)-HDoHE | Specific LOX activity in rat pineal gland. | capes.gov.br |

| DHA | LOX | Human Airway Epithelial Cells | Various HDoHEs | Enzymatic and non-enzymatic processes contribute. | researchgate.net |

| DHA | Various | Rat Plasma, Brain | 4, 5, 7, 8, 10, 11, 13, 14, 16, 17, 19, 20-HDoHE isomers | Detection and quantification of multiple isomers in biological samples. | plos.org |

Note: The presence of "Various HDoHE isomers" indicates that the sources confirm the production of HDoHEs in these fractions but may not provide a specific quantitative breakdown of the this compound isomer relative to others in all cases.

Chemical Synthesis Strategies for 8 Hdohe and Its Isomers

Total Chemical Synthesis Approaches (e.g., Wittig Reactions with Carboxy Ylides)

Total chemical synthesis provides routes to access 8-HDoHE and its isomers, often employing key carbon-carbon bond forming reactions. The Wittig reaction, a well-established method for synthesizing alkenes from aldehydes or ketones using phosphorus ylides, has been explored in the context of fatty acid synthesis. pressbooks.pubmdpi.com This reaction is valuable as it allows for the precise placement of double bonds. pressbooks.pub

Specifically, Wittig reactions utilizing carboxy ylides, derived from carboxylic phosphonium (B103445) salts, have been applied to the synthesis of hydroxylated fatty acids, including 10-HDoHE, a related HDoHE isomer. thieme-connect.comthieme-connect.com This approach involves the reaction of an aldehyde with a carboxy ylide to form a new carbon-carbon double bond and introduce the carboxylic acid functionality. thieme-connect.comthieme-connect.com While direct application to this compound is not explicitly detailed in the search results, the successful synthesis of a closely related isomer like 10-HDoHE using this method suggests its potential applicability or adaptation for this compound synthesis. In the synthesis of 10-HDoHE using carboxy ylides, challenges such as competing elimination reactions were observed but could be suppressed by adjusting reaction conditions, such as using an excess of the carboxy ylide. thieme-connect.com

Other convergent synthetic strategies have been reported for the total synthesis of other HDoHE isomers, such as 7-HDoHE. These approaches often involve coupling smaller molecular fragments using reactions like Sonogashira coupling and subsequent reductions. researchgate.net

Semi-Synthetic Preparations from Biological Precursors (e.g., Photooxidation and Reduction Methods)

Semi-synthetic methods offer an alternative or complementary approach to obtaining HDoHE isomers, often starting from readily available biological precursors like docosahexaenoic acid (DHA). These methods frequently mimic or utilize enzymatic or non-enzymatic oxidation pathways that occur in biological systems.

Photooxidation of DHA is a common method for generating hydroperoxydocosahexaenoic acid (HpDoHE) isomers, which serve as precursors to HDoHEs. plos.orgresearchgate.netnih.govnih.gov This process typically involves exposing DHA to light in the presence of a photosensitizer, such as methylene (B1212753) blue, under an oxygen atmosphere. plos.orgnih.gov Photooxidation can yield various positional isomers of HpDoHE, including the precursor to this compound. plos.orgnih.gov

Once the HpDoHE isomers are formed, they are typically reduced to the corresponding HDoHEs. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this conversion. plos.orgresearchgate.netnih.govnih.gov This reduction step transforms the hydroperoxide group (-OOH) into a hydroxyl group (-OH). The resulting mixture contains various HDoHE isomers, which then require separation and purification. plos.orgresearchgate.netnih.gov

Biological oxidation of DHA by enzymes such as lipoxygenases (LOX) and cytochrome P450 (CYP450) enzymes can also produce specific HDoHE isomers. For instance, 15-LOX can convert DHA to 17(S)-HDoHE, while CYP450 enzymes can produce 21- and 22-HDoHE. plos.orgnih.gov While these enzymatic methods primarily yield other isomers, they highlight the biological relevance and potential starting points for semi-synthesis. Non-enzymatic oxidation, including free radical-mediated and singlet oxygen-mediated processes, also contributes to the formation of various HpDoHE and HDoHE isomers from DHA. plos.orgnih.gov

Methods for Stereoselective Synthesis of Hydroxydocosahexaenoic Acid Enantiomers

Many HDoHE isomers, including this compound, possess a chiral center at the carbon bearing the hydroxyl group, existing as (R) and (S) enantiomers. Stereoselective synthesis aims to produce a specific enantiomer rather than a racemic mixture. ethz.ch The biological activities of enantiomers can differ significantly, making stereoselective synthesis crucial for studying their specific roles.

While the search results specifically mention the synthesis of both (R) and (S) enantiomers for 10-HDoHE using Wittig reactions with carboxy ylides derived from a carboxylic phosphonium salt and a base like NaN(TMS)₂ thieme-connect.com, information directly detailing the stereoselective synthesis of this compound enantiomers is not prominently featured. However, the principles applied to other hydroxylated fatty acids and HDoHE isomers are relevant.

Stereoselective synthesis can be achieved through various techniques, including using chiral starting materials (chiral pool), separating enantiomers from a racemic mixture (resolution), employing chiral auxiliaries, or utilizing enantioselective reagents or catalysts. ethz.ch For instance, the enantioselective synthesis of 7-(S)-HDoHE has been reported using a convergent approach involving specific coupling and reduction steps. researchgate.netresearchgate.net The synthesis of stereoisomers of trihydroxylated DHA analogues has also been achieved through multi-step stereoselective approaches. thieme.de

The development of stereoselective routes for this compound would likely involve incorporating chiral centers or using chiral reagents at appropriate stages of the synthesis to control the stereochemistry at the C-8 position.

Generation of Isotopic Standards for Quantitative Research

Quantitative analysis of this compound and its isomers in biological samples typically relies on liquid chromatography-mass spectrometry (LC-MS/MS) methods. plos.orgresearchgate.netnih.govnih.govnih.govahajournals.org Accurate quantification often requires the use of isotopically labeled internal standards. nih.govnih.govresearchgate.net These standards are chemically identical to the analyte but contain stable isotopes (e.g., deuterium (B1214612), ¹³C), causing them to have a different mass.

Isotopically labeled HDoHE standards, including those for this compound, are synthesized to be added to biological samples before extraction and analysis. plos.orgresearchgate.netnih.govnih.govnih.gov They behave similarly to the endogenous analyte during sample preparation and analysis, allowing for correction of variations in extraction efficiency and ionization. nih.govnih.gov

The synthesis of isotopic standards involves incorporating stable isotopes at specific positions within the molecule. For example, deuterated internal standards are prepared by introducing deuterium atoms. researchgate.netnih.govnih.gov These labeled precursors or synthetic routes are designed to yield the desired isotopically enriched HDoHE isomer. Stock solutions of these isotopically labeled standards are prepared at known concentrations and stored appropriately to maintain stability. plos.orgresearchgate.netnih.govnih.gov The use of these standards is critical for developing sensitive and specific quantitative methods for measuring HDoHE isomers in complex biological matrices like plasma and brain tissue. plos.orgresearchgate.netnih.govnih.govnih.gov

Advanced Analytical Methodologies for 8 Hdohe Quantification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Selected Reaction Monitoring (SRM)

LC-MS/MS, particularly with Selected Reaction Monitoring (SRM), is a widely used and powerful technique for the identification and quantification of lipid oxidation products like 8-HDoHE due to its sensitivity and selectivity. nih.govnih.gov This method involves separating analytes by liquid chromatography before they are introduced into a mass spectrometer for detection and quantification. nih.gov

Development and Validation of Chromatographic Parameters

The development of LC-MS/MS methods for analyzing HDoHE isomers, including this compound, involves optimizing chromatographic parameters to achieve sufficient separation. Screening and optimization studies consider parameters such as the number of peaks, resolution, and tailing. Various reversed-phase UPLC columns and mobile phase compositions, including different pH values and organic modifiers like acetonitrile (B52724) and methanol, are evaluated. nih.gov

Method validation is a critical step to ensure the reliability of the quantitative analysis. This includes evaluating parameters such as linearity, limits of detection (LOD), limits of quantification (LOQ), accuracy, precision, recovery rate, and matrix effect. nih.govuniversiteitleiden.nl For example, linearity is typically assessed by generating calibration curves with a range of analyte concentrations and determining the correlation coefficient (R²). nih.govuniversiteitleiden.nl LOD and LOQ are determined to establish the sensitivity of the method. nih.govsemanticscholar.org Recovery rate and matrix effect are evaluated to understand the efficiency of the extraction process and the influence of the biological matrix on the ionization of the analyte. nih.govuniversiteitleiden.nl

Optimization of Mass Spectrometry Conditions and Fragmentation Patterns

Optimization of mass spectrometry conditions is essential for sensitive and specific detection of this compound. This involves selecting the appropriate ionization mode, typically negative electrospray ionization (ESI) for HDoHEs due to their carboxyl group. nih.govlipidmaps.org Parameters such as source temperature, desolvation temperature, and capillary voltage are optimized. nih.gov

Fragmentation patterns are key to identifying and quantifying specific HDoHE isomers using MS/MS and SRM. Unique and specific fragment ions are chosen for targeted quantitative analysis. nih.govnih.gov For this compound, intense fragment ions corresponding to [αmc-H]⁻ and/or [αmm]⁻ have been observed. nih.gov Analyzing the fragmentation patterns helps in the unambiguous determination of regioisomers. mdpi.com The precursor ion for this compound is typically its deprotonated molecule [M-H]⁻, with a mass-to-charge ratio (m/z) of 343.2. massbank.jpescholarship.org Characteristic fragment ions, such as m/z 109, are used for identification and quantification in SRM transitions. nih.govescholarship.org

Optimized mass conditions for LC-MS/MS analysis of HDoHEs involve determining optimal declustering potential (DP) and collision energy (CE) for each MRM pair. These parameters are typically optimized by directly infusing commercial standards into the mass spectrometer. lipidmaps.org

An example of optimized mass conditions for this compound in an LC-MS/MS method is shown in the table below, based on available data:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| This compound | 343.2 | 109 | -40 nih.gov, 40 massbank.jp |

Note: Collision energy values can vary depending on the specific instrument and method.

Application in Non-Human Biological Matrices (e.g., Rat Plasma, Brain Samples)

LC-MS/MS methods have been successfully applied to detect and quantify HDoHE isomers, including this compound, in non-human biological matrices such as rat plasma and brain samples. nih.govnih.gov These applications are crucial for studying the role of DHA oxidation products in various biological processes and disease models. The developed methods are sensitive enough to detect basal levels of HDoHE isomers in these complex matrices. nih.govnih.gov Sample preparation techniques like solid-phase extraction (SPE) are often employed to extract and purify lipids from plasma and brain tissue before LC-MS/MS analysis, which helps in reducing matrix effects and improving detection limits. nih.govlipidmaps.orgconcordia.ca

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Identification

While LC-MS is more commonly used for the quantitative analysis of oxylipins like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for structural elucidation and identification purposes. core.ac.ukescholarship.org GC-MS typically requires derivatization of the analytes to make them volatile. This technique can provide detailed structural information based on electron ionization fragmentation patterns, complementing the data obtained from LC-MS/MS.

Immunochemical Approaches for Research Assay Development (e.g., Enzyme-Linked Immunosorbent Assays)

Immunochemical approaches, such as Enzyme-Linked Immunosorbent Assays (ELISAs), can also be developed for the detection and quantification of this compound for research purposes. mybiosource.comcaymanchem.com ELISAs are plate-based assays that utilize the specific binding of antibodies to the target analyte. thermofisher.combiomol.com A typical ELISA involves immobilizing the antigen (this compound) on a solid surface, followed by incubation with a specific antibody and detection using an enzyme-linked system that produces a measurable signal, often a color change. mybiosource.comthermofisher.commoleculardevices.com While potentially offering high throughput, the specificity and sensitivity of ELISA for small lipid molecules like this compound can be challenging compared to MS-based methods, and careful validation is required. mybiosource.com Competitive ELISA formats are often used for small molecules. thermofisher.com

Utilization of Stable Isotope-Labeled Internal Standards for Accurate Quantification

The use of stable isotope-labeled internal standards is crucial for accurate quantification of this compound and other lipid mediators in biological samples, especially when using mass spectrometry-based methods. nih.govsemanticscholar.orglgcstandards.com Stable isotope-labeled internal standards are chemically and structurally very similar to the target analyte but have a different mass due to the incorporation of heavier isotopes (e.g., deuterium (B1214612), ¹³C). lgcstandards.com

These internal standards are added to the samples at the beginning of the extraction and analysis process. nih.govlipidmaps.orglgcstandards.com They help to correct for variations in sample preparation efficiency, matrix effects, and instrument variability. nih.govlipidmaps.orglgcstandards.com By calculating the ratio of the peak area of the analyte to the peak area of the corresponding internal standard, more accurate and reproducible quantification can be achieved. nih.govnih.gov Ideally, a deuterated analogue of the specific analyte, such as a deuterated this compound, is used as the internal standard for this compound quantification. lipidmaps.orglgcstandards.com

Biological Relevance and Functional Studies of 8 Hdohe in Model Systems

Role as a Potential Marker of Oxidative Stress (e.g., in Brain and Retina Research)

8-hydroxy-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid (8-HDoHE) is a derivative of docosahexaenoic acid (DHA), an omega-3 fatty acid crucial for the structure and function of the human brain and retina. ebi.ac.ukwikipedia.orgnih.gov this compound is formed through the autoxidation of DHA and is also produced when DHA is incubated with microsomes from rat liver, brain, and intestines. medchemexpress.comcaymanchem.comglpbio.com Due to the high concentration of its precursor, DHA, in the brain and retina, this compound is considered a potential biomarker for oxidative stress in these tissues. medchemexpress.comcaymanchem.comglpbio.commedchemexpress.comwindows.net Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, leading to cellular damage. The presence and quantity of this compound and other hydroxylated derivatives of DHA can be identified and measured using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), providing a tool for studying oxidative lipidomics. plos.org

| Tissue | Precursor Molecule | Associated Process | Significance of this compound |

|---|---|---|---|

| Brain | Docosahexaenoic Acid (DHA) | Oxidative Stress | Potential Marker |

| Retina | Docosahexaenoic Acid (DHA) | Oxidative Stress | Potential Marker |

| Liver (in vitro) | Docosahexaenoic Acid (DHA) | Microsomal Incubation | Production Site |

| Intestine (in vitro) | Docosahexaenoic Acid (DHA) | Microsomal Incubation | Production Site |

Contribution to Oxidative Lipidomic Profiles

Oxidative lipidomics is the study of lipids that have been oxidized, which can serve as markers of cellular damage and signaling molecules. This compound is a component of the complex profile of oxidized lipids, known as oxylipins. mdpi.com These molecules are derived from the oxidation of polyunsaturated fatty acids (PUFAs) like DHA. plos.orgnih.gov The formation of various HDoHE isomers, including this compound, can occur through both enzymatic and non-enzymatic pathways, such as free radical-mediated peroxidation. plos.orgwikipedia.org

| Study Focus | Key Findings | Analytical Method | Reference |

|---|---|---|---|

| Dietary PUFA Supplementation in Mice | Dietary DHA intake leads to the presence of HDoHE in tissues, impacting lipid profiles, especially in metabolic organs. | Untargeted and Targeted Lipidomics | mdpi.com |

| Development of Analytical Methods | A sensitive and specific LC-MS/MS-based method was developed for the detection and quantification of HDoHE isomers. | LC-MS/MS | plos.org |

| Oxidative Lipidomics in Inflammation | This compound is noted as a derivative of DHA in the context of inflammation and its resolution. | LC-MS/MS | mdpi.com |

| Resistance Exercise in Humans | Acute resistance exercise transiently increased muscle concentrations of several HDoHEs, though this compound was not specifically mentioned as increased. | Targeted Lipidomics (LC-MS) | nih.gov |

Participation in Animal Models of Metabolic Dysregulation (e.g., High Iodide Intake, Dyslipidemia)

Studies using animal models have implicated this compound in metabolic dysregulation. In a study involving rats with high iodide intake-induced hypothyroidism, the levels of this compound, along with other HDoHEs like 4-HDoHE and 7-HDoHE, were significantly increased. nih.govfrontiersin.orgfrontiersin.org This model also presented with complications such as cardiac dysfunction, hypertension, and dyslipidemia. nih.govresearchgate.net

A significant correlation was found between the levels of 4-HDoHE and this compound and dyslipidemia in these rats. nih.govfrontiersin.orgfrontiersin.org Dyslipidemia refers to an abnormal amount of lipids (e.g., triglycerides, cholesterol) in the blood. The study suggested that increased levels of HDoHEs might be involved in the progression of these complications associated with high iodide intake-induced hypothyroidism. nih.govfrontiersin.orgresearchgate.netresearchgate.net

| Animal Model | Condition | Observed Change in this compound | Associated Complication |

|---|---|---|---|

| Rats | High Iodide Intake-Induced Hypothyroidism | Increased | Dyslipidemia |

| Rats | High Iodide Intake-Induced Hypothyroidism | Increased | Cardiac Dysfunction |

| Rats | High Iodide Intake-Induced Hypothyroidism | Increased | Hypertension |

Occurrence and Significance in Diverse Biological Organisms (e.g., Protozoan Pathogens)

The presence of this compound is not limited to mammals; it has also been identified in protozoan pathogens, such as those from the genus Leishmania. scielo.br These single-celled organisms can cause diseases like leishmaniasis. msdmanuals.com An extensive study of the lipid mediator profiles in Leishmania revealed the presence of a variety of docosahexaenoic acid-derived metabolites, including this compound, alongside 4-HDoHE, 7-HDoHE, 10-HDoHE, and others. scielo.br

Research has shown that supplementation with DHA can enhance the content of fatty acid-derived oxygenated metabolites in Leishmania promastigotes, including hydroxydocosahexaenoic acids. researchgate.net In particular, elevated production of 8-HETE and 14- and 17-HDoHE was noted in the infectious (metacyclic) form of the parasite. researchgate.net While the precise role of this compound in the biology of these pathogens is still under investigation, its presence suggests a potential role in the parasite-host interaction. researchgate.net

Modulation of Lipid Metabolite Profiles in Adipose Tissue Research

In the context of adipose tissue research, this compound has been identified as an anti-inflammatory lipid metabolite. researchgate.net Studies on metabolic disorders have shown that levels of certain DHA derivatives can be altered in obese mice. nih.gov For example, the levels of RvD1 and 17-HDHA, which are also derived from DHA, were found to be decreased in the adipose tissue of obese mice. nih.gov

Future Research Directions and Emerging Avenues for 8 Hdohe Studies

Advancements in Stereoselective Synthesis for Isomer-Specific Investigations

8-HDoHE, like many oxylipins derived from polyunsaturated fatty acids, can exist as multiple stereoisomers depending on the enzymatic or non-enzymatic pathways involved in its formation. The biological activity of lipid mediators is often highly dependent on their specific stereochemistry. For instance, the stereochemistry of epoxy-intermediates is crucial for the biosynthesis of specialized pro-resolving mediators (SPMs) from DHA mdpi.com. While methods for synthesizing DHA derivatives exist, including those involving techniques like Sharpless enantioselective epoxidation and Wittig reactions mdpi.com, the development of highly efficient and stereoselective synthetic routes specifically for individual this compound isomers remains an important area for future research.

Current challenges include achieving high enantiomeric and diastereomeric purity for each specific this compound isomer. Advancements in asymmetric synthesis techniques, potentially drawing inspiration from methods used for other complex lipids or molecules like methoxylated ether lipids or sterol isomerase inhibitors, could pave the way for accessing pure forms of each this compound isomer nih.govacs.org. The availability of synthetically pure stereoisomers is crucial for conducting isomer-specific biological studies, allowing researchers to delineate the precise roles and activities of each form. Future work should focus on developing novel catalytic methods or refining existing synthetic strategies to achieve superior stereocontrol at the C-8 hydroxyl position and the double bonds.

Refinement of High-Throughput Quantitative Lipidomic Methodologies

Accurate and sensitive quantification of this compound and its isomers within complex biological matrices is fundamental to understanding their physiological and pathophysiological relevance. Liquid chromatography-mass spectrometry (LC-MS) based lipidomic approaches have significantly advanced the ability to detect and quantify oxylipins, including various HDoHE isomers universiteitleiden.nlplos.orgresearchgate.netlcms.cznih.govnih.gov. These methods often utilize techniques such as selected reaction monitoring (SRM) for targeted analysis and can achieve low detection limits plos.orgnih.gov.

However, challenges remain in achieving truly high-throughput analysis while maintaining the sensitivity and specificity required to differentiate and quantify numerous oxylipin isomers, including those of this compound, which may be present at low concentrations. Future research should focus on refining these methodologies through:

Improved Sample Preparation: Developing more efficient and less labor-intensive extraction protocols compatible with high-throughput workflows.

Enhanced Chromatographic Separation: Exploring novel stationary phases and gradient elution strategies to improve the separation of isobaric and isomeric oxylipins, ensuring accurate quantification of individual this compound isomers.

Advanced Mass Spectrometry Techniques: Utilizing higher resolution and faster scanning mass analyzers, coupled with sophisticated data processing algorithms, to enable comprehensive and rapid profiling of the lipidome, including low-abundance this compound species.

Development of Isotope-Labeled Internal Standards: Expanding the availability and use of deuterium-labeled internal standards for each specific this compound isomer to improve the accuracy and reproducibility of absolute quantification nih.gov.

Refinement in these areas will facilitate large-scale lipidomic studies necessary to establish reliable correlations between this compound levels and various biological states.

Elucidation of Novel Enzymatic Pathways and Regulatory Mechanisms in Underexplored Organisms

The formation of HDoHE isomers, including this compound, can occur through enzymatic pathways involving lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP450) enzymes, as well as via non-enzymatic oxidation plos.orgresearchgate.netmdpi.comsoton.ac.ukescholarship.orgfrontiersin.org. While some enzymes involved in DHA metabolism are known, the specific enzymes responsible for the regioselective and stereoselective formation of this compound in various organisms and tissues are not fully characterized. For example, 15-lipoxygenase is known to produce 17-HDoHE, a precursor to resolvins acs.org.

Future research should aim to identify novel enzymes involved in this compound biosynthesis and metabolism, particularly in underexplored biological systems beyond common mammalian models. This could involve:

Genomic and Proteomic Approaches: Utilizing multi-omics strategies to identify candidate genes and proteins involved in fatty acid oxygenation in different organisms and cell types.

Biochemical Characterization: Expressing and characterizing novel enzymes to confirm their activity and specificity towards DHA, leading to the formation of this compound.

Investigating Regulatory Mechanisms: Exploring the transcriptional, post-transcriptional, and post-translational regulation of enzymes involved in this compound synthesis and metabolism.

Studying Non-Enzymatic Formation: Further investigation into the specific conditions and mechanisms that favor the non-enzymatic generation of this compound, potentially as a marker of oxidative stress medchemexpress.comcaymanchem.com.

Understanding the diverse enzymatic machinery and regulatory networks governing this compound levels will provide insights into its biological context and potential modulation.

Exploration of Mechanistic Roles in Non-Pathological Cellular Homeostasis

While oxylipins are often studied in the context of inflammation and disease, their roles in maintaining normal cellular homeostasis in non-pathological states are less well-understood. This compound has been suggested to have proinflammatory features in some studies mdpi.com and is a potential marker of oxidative stress medchemexpress.comcaymanchem.com. However, its specific mechanistic contributions to routine cellular functions in healthy conditions warrant further investigation.

Future research should explore the roles of this compound in processes such as:

Cell Signaling: Identifying specific receptors or downstream targets through which this compound exerts its effects in the absence of overt pathology.

Membrane Dynamics: Investigating how the incorporation or presence of this compound might influence membrane structure, fluidity, and protein function in healthy cells.

Mitochondrial Function: Examining the potential impact of this compound on mitochondrial metabolism and cellular energy homeostasis, building on the general understanding of fatty acid metabolism's critical role in mitochondrial function mdpi.com.

Intercellular Communication: Exploring whether this compound acts as a signaling molecule between cells in a non-inflammatory setting.

Studies focusing on the subtle, homeostatic roles of this compound, perhaps utilizing gene editing or other tools to manipulate its endogenous levels in healthy cellular models, will be crucial for a complete understanding of its biological significance.

Development of this compound and its Analogs as Research Probes in Lipid Metabolism

Given its position as a metabolite of the essential fatty acid DHA, this compound and structurally modified analogs hold potential as valuable research probes to investigate lipid metabolic pathways and their interactions with cellular processes. The successful development and application of photoreactive probes based on DHA and 17-HDoHE to map protein interactions demonstrate the utility of such tools acs.org.

Future research could focus on designing and synthesizing this compound-based probes with specific modifications, such as:

Isotope-Labeled Analogs: Creating stable isotope-labeled this compound to trace its metabolic fate, distribution, and turnover in biological systems.

Click Chemistry-Enabled Probes: Incorporating alkyne or azide (B81097) handles into the this compound structure to allow for subsequent conjugation with fluorescent tags, biotin, or other labels via click chemistry, facilitating the identification of binding partners or localization studies acs.org.

Activity-Based Probes: Developing probes that covalently interact with enzymes involved in this compound synthesis or metabolism, allowing for their identification and activity profiling.

Fluorescent Analogs: Synthesizing fluorescently tagged this compound molecules to visualize their uptake, localization, and trafficking within living cells.

The development and application of these research probes will provide powerful tools to dissect the intricate pathways of lipid metabolism and the specific roles of this compound in cellular function.

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 8-HDoHE in biological samples, and how should they be optimized?

- Methodology : Use high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) for sensitivity and specificity. Validate protocols by spiking samples with deuterated internal standards (e.g., d4-8-HDoHE) to control for matrix effects . Optimize extraction techniques (e.g., solid-phase extraction) to minimize lipid interference, and report recovery rates (≥85%) and limits of detection (LOD < 0.1 ng/mL) .

Q. How should controlled experiments be designed to investigate this compound’s role in oxidative stress pathways?

- Methodology : Employ in vitro models (e.g., endothelial cell cultures) with precise dose-response curves (0.1–10 µM this compound). Include negative controls (vehicle-only) and positive controls (H₂O₂-induced oxidative stress). Measure biomarkers like malondialdehyde (MDA) and glutathione (GSH) via ELISA, ensuring triplicate replicates to account for biological variability .

Q. What criteria should guide the selection of animal models for studying this compound’s anti-inflammatory effects?

- Methodology : Prioritize models with validated inflammatory endpoints (e.g., murine collagen-induced arthritis). Control for dietary lipid intake pre-study to minimize confounding. Use knockout models (e.g., COX-2⁻/⁻ mice) to isolate this compound-specific mechanisms .

Advanced Research Questions

Q. How can contradictions in this compound’s reported pro- vs. anti-inflammatory effects be systematically resolved?

- Methodology : Conduct a meta-analysis of dose-dependent outcomes across studies, stratifying by model systems (e.g., in vitro vs. in vivo). Apply funnel plots to assess publication bias. Validate findings via cross-laboratory replication using standardized protocols (e.g., uniform lipid extraction methods) .

Q. What statistical approaches are optimal for multivariate analysis of this compound’s interactions with lipidomic networks?

- Methodology : Use principal component analysis (PCA) to reduce dimensionality in lipidomics datasets. Pair with partial least squares-discriminant analysis (PLS-DA) to identify this compound-correlated metabolites. Adjust for multiple comparisons (e.g., Benjamini-Hochberg correction) to minimize false discovery rates .

Q. How should longitudinal studies be structured to evaluate this compound’s stability and degradation in stored biological samples?

- Methodology : Store samples at −80°C with antioxidants (e.g., butylated hydroxytoluene). Perform stability tests at intervals (0, 3, 6, 12 months) under varying conditions (e.g., freeze-thaw cycles). Use accelerated degradation models (Arrhenius equation) to predict long-term stability .

Q. What ethical considerations are critical when designing clinical trials involving this compound supplementation?

- Methodology : Disclose potential conflicts of interest (e.g., funding sources) in trial registries. Include Data Safety Monitoring Boards (DSMBs) to review adverse events. Obtain informed consent detailing risks of lipid peroxidation byproducts .

Q. How can interdisciplinary approaches (e.g., computational modeling) enhance mechanistic studies of this compound?

- Methodology : Develop molecular dynamics simulations to predict this compound’s binding affinity to phospholipase A₂ (PLA2). Validate in silico findings with surface plasmon resonance (SPR) assays. Integrate omics data (e.g., transcriptomics) to map pathway crosstalk .

Tables of Key Methodological Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。